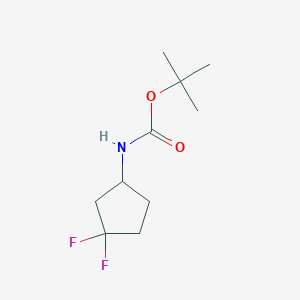
Tert-butyl 3,3-difluorocyclopentylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3,3-difluorocyclopentylcarbamate, or TBDFCC, is a fluorinated carbamate compound with a wide variety of scientific applications. It is a highly reactive compound that has been used in research studies to investigate the effects of carbamate compounds on different biochemical and physiological systems. TBDFCC is a versatile compound that can be used in a variety of research scenarios, including synthesizing other compounds, studying the effects of carbamate compounds on biochemical and physiological systems, and exploring the potential of new drugs and treatments.
Scientific Research Applications
1. Physicochemical and Pharmacokinetic Properties
- Tert-butyl groups, commonly used in medicinal chemistry, can modulate the properties of bioactive compounds, influencing factors like lipophilicity and metabolic stability. This is highlighted in studies comparing tert-butyl with other substituents like pentafluorosulfanyl and trifluoromethyl (Westphal et al., 2015).
2. Crystal Structure and Surface Analysis
- The synthesis and analysis of tert-butyl acetylcarbamate, including its crystal packing and surface interactions, were studied. This work emphasizes the structural and molecular interactions of such compounds (Dawa El Mestehdi et al., 2022).
3. Synthetic Applications in Organic Chemistry
- Tert-butyl 3,3-difluorocyclopentylcarbamate and its derivatives are used in the synthesis of various organic compounds, including those with potential antiarrhythmic and hypotensive properties (Chalina et al., 1998).
4. Environmental Chemistry
- Research on the degradation pathways of compounds like methyl tert-butyl ether, which can generate tert-butyl formate, shows the relevance of tert-butyl derivatives in environmental chemistry (Stefan et al., 2000).
5. Development of Chiral Ligands
- Studies have been conducted on the practical synthesis of compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, useful as scaffolds for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).
6. Role in Metabolism
- Investigations into the metabolism of compounds like 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, including insects and mice, underscore the metabolic relevance of tert-butyl derivatives (Douch & Smith, 1971).
7. Applications in Polymer Science
- The production of environmentally benign CO2-based copolymers, such as degradable polycarbonates derived from tert-butyl 3,4-dihydroxybutanoate, demonstrates the applicability of tert-butyl derivatives in the field of sustainable materials science (Tsai et al., 2016).
8. Impurity Characterization in Pharmaceuticals
- The characterization and evaluation of tert-butyl derivatives as genotoxic impurities in pharmaceutical substances highlight the importance of these compounds in ensuring drug safety and purity (Puppala et al., 2022).
properties
IUPAC Name |
tert-butyl N-(3,3-difluorocyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-7-4-5-10(11,12)6-7/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXQXMBCRMLPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluorocyclopentylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


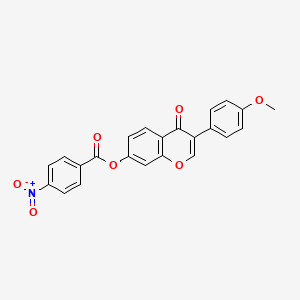
![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)
![ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2512933.png)

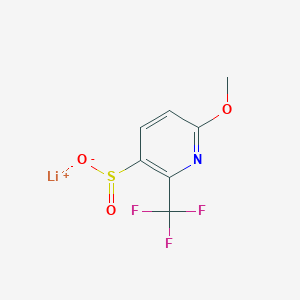

![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)
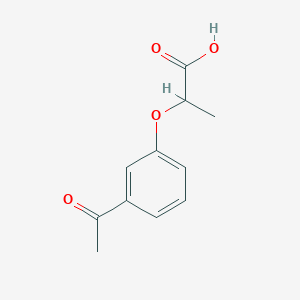

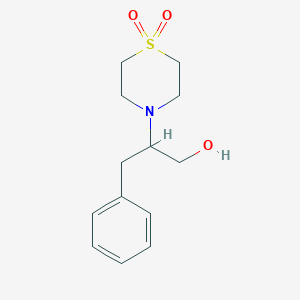
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)